Chemical structure and properties of triethoxy(4-vinylphenyl)silane
Chemical structure and properties of triethoxy(4-vinylphenyl)silane
This guide details the chemical architecture, synthesis, and application logic of Triethoxy(4-vinylphenyl)silane (CAS 6026-60-4).[1] It is designed for researchers requiring high-fidelity control over surface chemistry and polymer architecture in drug development and advanced materials.
Executive Summary: The "Styryl-Silane" Advantage
Triethoxy(4-vinylphenyl)silane (TEVPS) is a bifunctional organosilane distinguishing itself from common aliphatic silanes (like APTES or vinyltriethoxysilane) by incorporating a styrenic aromatic ring directly between the silicon atom and the vinyl group.
For drug development professionals, this molecule offers two critical advantages over its methoxy analogues:
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Biocompatible Hydrolysis: The triethoxy headgroup hydrolyzes to release ethanol (Class 3 solvent) rather than toxic methanol, making it the superior choice for functionalizing biomedical devices and drug delivery carriers.
-
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Stacking Capability: Unlike aliphatic vinyl silanes, the phenyl ring facilitates strong - interactions with aromatic drug molecules (e.g., Doxorubicin, Paclitaxel), enabling high-efficiency drug loading on silica nanocarriers.[1]
Physicochemical Profile & Architecture
Molecular Architecture: The molecule consists of a central silicon atom anchored to three hydrolyzable ethoxy groups and one polymerizable 4-vinylphenyl (styryl) group.
| Property | Data | Notes |
| IUPAC Name | Triethoxy(4-ethenylphenyl)silane | Also known as p-Styryltriethoxysilane |
| CAS Number | 6026-60-4 | Distinct from Trimethoxy analogue (18001-13-3) |
| Formula | ||
| Molecular Weight | 266.41 g/mol | |
| Appearance | Colorless to pale yellow liquid | Moisture sensitive |
| Boiling Point | >110°C (at reduced pressure) | Higher than trimethoxy analogue (77°C @ 0.2 mmHg) |
| Solubility | Toluene, Ethanol, THF, DCM | Reacts with water |
Structural Diagram (DOT): The following diagram illustrates the dual-reactivity logic of TEVPS.
Figure 1: The dual-pathway reactivity of TEVPS allows it to anchor to inorganic surfaces while presenting a reactive styrenic interface.[1]
Synthetic Routes & Purity Considerations
Synthesis is typically achieved via a Grignard reaction , which is preferred over hydrosilylation to preserve the styrenic double bond.[1]
Primary Route (Grignard):
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Critical Purity Note: Commercial samples often contain polymerization inhibitors (e.g., tert-butylcatechol).[1] For sensitive polymerizations (e.g., RAFT or ATRP), the inhibitor must be removed via a basic alumina column prior to use.[1]
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Impurity Profile: Common impurities include the homocoupled product (4,4'-divinylbiphenyl) and self-polymerized oligomers if stored improperly.[1]
Applications in Drug Development & Life Sciences
A. Functionalized Mesoporous Silica Nanoparticles (MSNs)
In drug delivery, TEVPS is used to modify the surface of MSNs (like MCM-41 or SBA-15).
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Mechanism: The silane anchors to the silica surface. The pendant phenyl ring creates a hydrophobic, electron-rich environment.[1]
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Benefit: This enables the loading of poorly soluble aromatic drugs (e.g., Doxorubicin) via
- stacking . The release profile becomes pH-dependent, as the drug-carrier interaction weakens in the acidic tumor microenvironment.
B. Chromatographic Stationary Phases
TEVPS-modified silica serves as a specialized stationary phase for HPLC.[1]
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Selectivity: It offers unique selectivity for separating polycyclic aromatic hydrocarbons (PAHs) and aromatic drug isomers that co-elute on standard C18 columns.[1]
C. "Click" Chemistry Interfaces
The styryl double bond is a prime target for Thiol-Ene Click Chemistry .
-
Workflow: Silanize surface with TEVPS
React with Thiol-functionalized peptides/antibodies.[1] -
Advantage: This reaction proceeds rapidly under UV light without metal catalysts, preventing metal toxicity in biological assays.[1]
Experimental Protocols
Protocol 1: Surface Functionalization of Silica Nanoparticles (Anhydrous)
This protocol ensures monolayer coverage and prevents bulk polymerization of the silane.
Reagents:
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Silica Nanoparticles (dried at 120°C for 4h).
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TEVPS (Freshly distilled or inhibitor-removed).[1]
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Catalyst: n-Propylamine (optional, promotes surface condensation).[1]
Workflow:
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Suspension: Disperse 1.0 g of dried silica in 50 mL anhydrous toluene via ultrasonication (30 min).
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Addition: Under Nitrogen atmosphere, add 0.5 mL TEVPS (approx. 2 mmol).
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Reaction: Reflux at 110°C for 12–24 hours.
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Note: The ethoxy groups hydrolyze slower than methoxy; reflux is essential for high density.
-
-
Washing: Centrifuge and wash 3x with Toluene, then 2x with Ethanol to remove unreacted silane.[1]
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Curing: Cure the particles in an oven at 80°C for 4 hours to crosslink the surface siloxane network.
Protocol 2: Thiol-Ene "Click" Conjugation of Peptides
Target: Conjugating a cysteine-terminated peptide to a TEVPS-modified surface.
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Preparation: Submerge TEVPS-modified substrate in PBS (pH 7.4).
-
Mix: Add Thiol-peptide (100
M) and Photoinitiator (e.g., LAP, 0.05% w/v). -
Irradiation: Expose to 365 nm UV light (10 mW/cm²) for 5–10 minutes.
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Validation: Wash with PBS.[1] Verify conjugation via XPS (S2p peak appearance) or Fluorescence microscopy.[1]
Mechanism of Action: Drug Loading
The following diagram details how TEVPS facilitates drug delivery compared to standard alkyl silanes.
Figure 2: Mechanistic pathway for loading aromatic therapeutic agents onto TEVPS-modified silica.[1]
Safety & Handling (SDS Summary)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1] Combustible liquid.[1]
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Hydrolysis Byproduct: Ethanol.[1][3] While less toxic than methanol, ventilation is still required.[1]
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Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Moisture triggers polymerization and hydrolysis, turning the liquid into a cloudy gel.
References
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Sigma-Aldrich. Triethoxy(4-vinylphenyl)silane Product Specification & CAS 6026-60-4 Verification.[1][1]
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Gelest, Inc. Hydrolysis and Condensation of Silanes: Silane Coupling Agents Guide.[1] (Technical Whitepaper detailing ethoxy vs. methoxy kinetics).[1]
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BenchChem. Silane Modification of Mesoporous Materials for Drug Delivery.[1] (General protocols for silanization in biomedical contexts). [1]
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PubChem. Compound Summary for Vinylphenyl silanes.[1]
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ResearchGate. Synthesis and characterization of 4-chloromethylstyrene polymers. (Context on styrenic polymer precursors).
